Methyl 6-(3,3-diMethylbutanaMido)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)picolinate

Description

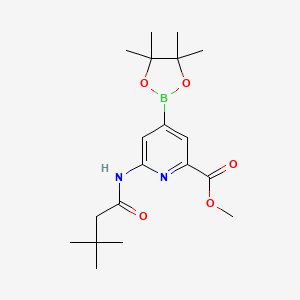

Methyl 6-(3,3-dimethylbutanamido)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a boronate ester-functionalized pyridine derivative. Its structure features:

- A picolinate ester backbone with a methyl ester at the 2-position.

- A 3,3-dimethylbutanamido group at the 6-position, contributing steric bulk and modulating solubility.

- A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position, enabling participation in Suzuki-Miyaura cross-coupling reactions.

This compound is primarily utilized in medicinal chemistry and materials science as a versatile intermediate for synthesizing biaryl structures via palladium-catalyzed cross-coupling .

Properties

Molecular Formula |

C19H29BN2O5 |

|---|---|

Molecular Weight |

376.3 g/mol |

IUPAC Name |

methyl 6-(3,3-dimethylbutanoylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |

InChI |

InChI=1S/C19H29BN2O5/c1-17(2,3)11-15(23)22-14-10-12(9-13(21-14)16(24)25-8)20-26-18(4,5)19(6,7)27-20/h9-10H,11H2,1-8H3,(H,21,22,23) |

InChI Key |

LEQFTGRUQWVSHS-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)NC(=O)CC(C)(C)C)C(=O)OC |

Origin of Product |

United States |

Biological Activity

Methyl 6-(3,3-diMethylbutanaMido)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)picolinate is a complex organic compound notable for its unique structural characteristics, which include a pyridine ring and a boronic ester moiety. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activities and diverse applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of approximately 290.12 g/mol. The presence of the tetraMethyl-1,3,2-dioxaborolane group enhances its reactivity and potential for various applications in synthetic chemistry.

Biological Activity Overview

While specific biological activity data for this compound is limited, it is essential to explore the general pharmacological properties associated with boronic acids and their derivatives. Compounds containing boronic acids have been studied for their potential therapeutic applications due to their ability to interact with biological targets.

Potential Pharmacological Properties

Research indicates that boronic acid derivatives can exhibit:

- Anticancer Activity : Some studies suggest that similar compounds may inhibit cancer cell proliferation.

- Antimicrobial Effects : Boronic acids have shown promise in combating bacterial infections.

- Enzyme Inhibition : They can act as inhibitors for certain enzymes involved in metabolic pathways.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:

- Condensation Reactions : Combining various starting materials under controlled conditions.

- Boronic Ester Formation : Utilizing boron reagents to create the ester moiety.

These methods highlight the compound's versatility as a reagent in organic synthesis.

Case Studies and Research Findings

Despite the limited direct studies on this compound itself, related compounds provide insight into its potential biological activity:

These studies underline the importance of structural features in determining biological activity and suggest that compounds with similar frameworks may also possess significant pharmacological properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key analogs and their differentiating features are summarized below:

Reactivity in Cross-Coupling Reactions

- Positional Isomerism : Boronate esters at C4 (target compound) vs. C5 (e.g., Methyl 5-boronate picolinate) exhibit distinct reactivity in Suzuki-Miyaura couplings. C4-substituted derivatives may face steric hindrance, reducing coupling efficiency compared to C5 analogs .

- Functional Group Effects :

- Amides (e.g., N-methylpicolinamide analogs) slow transmetallation due to electron-withdrawing effects, whereas esters (target compound) balance electronic and steric factors for moderate reactivity .

- Quinazoline cores (e.g., CAS 2411739-61-0) enhance π-π stacking in catalytic systems, improving yields in aryl-aryl couplings .

Physicochemical Properties

Q & A

Q. What are the key synthetic strategies for preparing Methyl 6-(3,3-dimethylbutanamido)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate?

The synthesis typically involves two primary steps:

Amide Coupling : Reacting 3,3-dimethylbutanoic acid with a picolinate precursor (e.g., methyl 6-aminopicolinate) using coupling agents like HATU or EDC/HOBt in anhydrous DMF or THF .

Boronate Ester Formation : Introducing the dioxaborolane group via Suzuki-Miyaura coupling or direct borylation. For example, reacting a brominated/iodinated picolinate intermediate with bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst (e.g., PdCl₂(dppf)) and KOAc in DMSO at 80–100°C .

Q. Key Considerations :

- Purification via column chromatography (silica gel, eluants: hexane/ethyl acetate gradients).

- Monitor reaction progress using TLC or HPLC.

Q. Which spectroscopic and analytical methods are optimal for characterizing this compound?

Core characterization techniques include:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR to resolve aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 1.0–1.5 ppm).

- ¹³C NMR to confirm ester (δ 165–170 ppm) and amide carbonyls (δ 170–175 ppm).

- ¹¹B NMR to verify the dioxaborolane moiety (δ 28–32 ppm) .

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O ester/amide) and ~1350 cm⁻¹ (B-O bond).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic pattern for boron (¹⁰B/¹¹B).

Q. Advanced Tools :

Q. How does steric hindrance from the 3,3-dimethylbutanamido group influence reactivity in cross-coupling reactions?

The bulky 3,3-dimethylbutanamido group at position 6 can:

- Reduce reaction rates in Suzuki-Miyaura couplings due to steric clashes with Pd catalysts.

- Favor para-selectivity in aromatic substitution reactions.

Mitigation Strategies : - Use Pd catalysts with bulky ligands (e.g., SPhos, XPhos) to enhance turnover .

- Optimize solvent polarity (e.g., toluene/water mixtures) to improve solubility .

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental reaction outcomes be resolved?

Case Example : A DFT study predicts high reactivity for the boronate ester in cross-couplings, but experimental yields are low. Methodological Approach :

Reaction Path Analysis : Use quantum chemical calculations (e.g., Gaussian) to model transition states and identify steric/electronic barriers .

Parameter Refinement : Adjust solvent effects (SMD continuum models) and ligand-Pd interactions in simulations.

Experimental Validation : Screen alternative bases (e.g., Cs₂CO₃ vs. K₃PO₄) or additives (e.g., TBAB) to stabilize intermediates .

Q. What strategies optimize regioselectivity in functionalizing the pyridine ring of this compound?

Challenges : Competing reactions at positions 2, 4, and 6 due to electronic effects. Solutions :

Q. How do hydrolysis kinetics of the dioxaborolane group vary under acidic vs. basic conditions?

Experimental Design :

- Conditions : Expose the compound to buffered solutions (pH 2–12) at 25°C.

- Monitoring : Track boronic acid formation via ¹¹B NMR (shift from δ 28 ppm to δ 18 ppm) .

Findings : - Rapid hydrolysis at pH < 3 (acid-catalyzed).

- Stability at neutral pH (t₁/₂ > 24 hrs).

- Base-mediated degradation at pH > 10.

Q. What computational tools predict biological activity based on the compound’s dual functional groups (amide + boronate)?

Approach :

Molecular Docking : Use AutoDock Vina to model interactions with proteases or kinases (e.g., EGFR).

ADMET Prediction : SwissADME to assess solubility (LogP ~2.5) and blood-brain barrier penetration.

SAR Analysis : Compare with analogs (e.g., methyl vs. ethyl picolinates) to identify pharmacophore contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.